N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide
CAS No.: 637317-71-6
Cat. No.: VC7003533
Molecular Formula: C19H19N3O2S3
Molecular Weight: 417.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637317-71-6 |
|---|---|
| Molecular Formula | C19H19N3O2S3 |
| Molecular Weight | 417.56 |
| IUPAC Name | N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
| Standard InChI | InChI=1S/C19H19N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9H,5,10-13H2,(H,20,21,23)/b8-4+,15-9- |
| Standard InChI Key | NBFBNFYNGRMZMD-ZYENNSECSA-N |
| SMILES | C1CSC(=N1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Introduction
Structural and Molecular Features
Core Architecture and Stereochemical Considerations
The compound’s IUPAC name—N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide—encodes its intricate geometry. Key structural elements include:
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4,5-Dihydrothiazole moiety: A partially saturated thiazole ring with reduced reactivity compared to aromatic thiazoles, potentially enhancing metabolic stability.
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Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, known for modulating enzyme interactions .
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(Z)- and (E)-configured double bonds: The (Z)-configuration at the 4-oxo-thiazolidinone’s C5 and the (E)-geometry of the 3-phenylallylidene group create a planar, conjugated system that may influence binding to biological targets.
The stereochemistry is critical for molecular recognition, as evidenced by the distinct pharmacological profiles of analogous compounds with varying double-bond configurations .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S₃ |
| Molecular Weight | 417.56 g/mol |
| IUPAC Name | See Section 1.1 |
| SMILES | C1CSC(=N1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
| InChIKey | NBFBNFYNGRMZMD-ZYENNSECSA-N |
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis of N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide likely involves multi-step condensation reactions . A plausible route includes:
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Thiazolidinone formation: Condensation of 3-phenylpropargyl aldehyde with thiourea derivatives to form the thioxothiazolidinone core .
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Allylidene introduction: Knoevenagel condensation with cinnamaldehyde derivatives under acidic conditions to install the (E)-3-phenylallylidene group .
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Amide coupling: Reaction of 4-aminobutanamide with the dihydrothiazole intermediate using carbodiimide-based coupling agents.
Biological Activity and Mechanistic Insights
Anticancer Activity
The compound’s thioxothiazolidinone moiety may inhibit kinases or proteasomes, akin to analogs like 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide, which showed IC₅₀ values <10 µM in breast cancer models . The (Z)-configured double bond could enhance DNA intercalation, a proposed mechanism for related anticancer agents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra would reveal:
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δ 7.2–7.4 ppm: Aromatic protons from the phenyl group.
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δ 6.5–6.8 ppm: Olefinic protons of the (E)-allylidene moiety .
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δ 3.8–4.2 ppm: Methylene protons adjacent to the thiazole and amide groups .
Infrared (IR) Spectroscopy
Key absorptions include:
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1700–1750 cm⁻¹: Stretching vibrations of the carbonyl (C=O) groups.
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1250–1300 cm⁻¹: C=S stretching in the thioxothiazolidinone ring .
Pharmacological and Development Considerations
Solubility and Formulation Challenges
The compound’s low solubility (undisclosed in sources) mirrors issues seen with LY3154207, a D1 receptor modulator requiring cocrystal formulations for clinical use . Strategies like salt formation or nanonization could improve bioavailability.
Target Identification and Validation
Potential targets include:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume